(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
“(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . A general method for the synthesis of benzimidazole derivatives involves the cyclization of amido-nitriles .
Molecular Structure Analysis
Benzimidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are known for their diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .
Chemical Reactions Analysis
Benzimidazoles have been used as synthons in the development of new drugs . They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Physical And Chemical Properties Analysis
The IUPAC name for this compound is “(1-methyl-1H-benzimidazol-2-yl)methanol” and its InChI code is "1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3" .
Scientific Research Applications
Antibacterial Applications
Imidazole derivatives have been recognized for their antibacterial properties. The presence of the imidazole ring in compounds like metronidazole is known for its efficacy against anaerobic bacteria. The chloro and methanol groups in (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol could potentially enhance these properties, making it a candidate for developing new antibacterial agents .
Antifungal and Antimycobacterial Activities
The structural similarity to compounds with known antifungal activities suggests that this compound could be useful in treating fungal infections. Additionally, its potential antimycobacterial activity could make it a valuable asset in the fight against tuberculosis, as related structures have shown efficacy against Mycobacterium tuberculosis .
Anti-inflammatory and Antipyretic Uses
Imidazole derivatives are also known for their anti-inflammatory and antipyretic effects. This compound could be explored for its potential to inhibit the synthesis of inflammatory mediators, offering a new avenue for anti-inflammatory drugs .
Antitumor and Anticancer Research
The imidazole moiety is a core structure in many anticancer agents. The unique substitution pattern of (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol may interact with cancer cell lines in novel ways, providing a basis for the development of new antitumor medications .
Antiviral and Antiretroviral Therapy
Given the broad spectrum of biological activities of imidazole derivatives, there’s potential for this compound to be used in antiviral research. It could be particularly useful in the design of drugs targeting viral replication processes .
Quorum Sensing Inhibition
Quorum sensing is a mechanism by which bacteria regulate gene expression in response to changes in cell-population density. Imidazole derivatives can act as inhibitors of quorum sensing, which is a promising strategy to combat bacterial virulence without affecting viability, potentially reducing the rate of resistance development .
Enzyme Inhibition
Many imidazole derivatives are known to inhibit various enzymes. This compound could be studied for its ability to inhibit specific enzymes that are crucial in disease pathways, offering a method to control diseases at the molecular level .
Chemical Synthesis and Drug Development
The compound’s structure makes it a valuable synthon for chemical synthesis, providing a building block for a variety of chemical reactions. It could be used to synthesize more complex molecules for drug development, including those with improved pharmacokinetic and pharmacodynamic properties .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been shown to interact with various biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been shown to have a wide range of biological activities, suggesting they can have diverse effects at the molecular and cellular level .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment .
Safety and Hazards
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted benzimidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research could focus on improving the synthesis methods and exploring the potential applications of benzimidazole derivatives.
properties
IUPAC Name |
(6-chloro-1-methylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICWCEVJVKHWKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)N=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol |
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